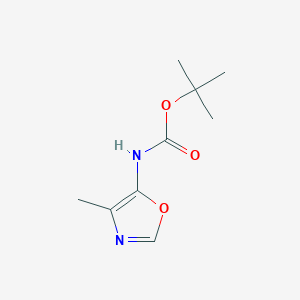
tert-Butyl (4-methyloxazol-5-yl)carbamate
描述
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl (4-methyloxazol-5-yl)carbamate can be synthesized through the reaction of 4-methyloxazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
化学反应分析
Types of Reactions
tert-Butyl (4-methyloxazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the oxazole ring is targeted.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids such as hydrochloric acid or trifluoroacetic acid at elevated temperatures.
Substitution: Common reagents include nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: 4-methyloxazole-5-carboxylic acid.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学研究应用
tert-Butyl (4-methyloxazol-5-yl)carbamate is utilized in several scientific research fields:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential in developing new pharmaceuticals.
Industry: Applied in the production of agrochemicals and materials science.
作用机制
The mechanism of action of tert-Butyl (4-methyloxazol-5-yl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic procedures. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
相似化合物的比较
Similar Compounds
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct reactivity and stability compared to other similar compounds . This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
生物活性
Tert-butyl (4-methyloxazol-5-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by the presence of a tert-butyl group and a methyloxazole moiety, which is known for contributing to various biological activities. The general structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activities. In particular, derivatives of oxazole have been shown to possess antibacterial and antifungal properties. For instance, studies suggest that the oxazole moiety can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis .
Neuroprotective Effects
One notable study explored the neuroprotective effects of related compounds in models of Alzheimer's disease (AD). The compound tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4), structurally related to this compound, demonstrated the ability to inhibit β-secretase and acetylcholinesterase, which are crucial in AD pathology. The M4 compound showed protective effects on astrocyte cells against amyloid beta-induced toxicity .
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Neuroprotective | Inhibition of β-secretase and acetylcholinesterase |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been reported to reduce pro-inflammatory cytokines in various models. This suggests that the compound may modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by inflammation .
In Vitro Studies
In vitro studies have demonstrated that related carbamates can significantly reduce cell death in astrocytes exposed to amyloid beta peptides. For example, M4 showed a 20% reduction in astrocyte death compared to control groups treated with amyloid beta alone. This highlights the potential neuroprotective role of compounds within this chemical class .
In Vivo Studies
In vivo investigations using scopolamine-induced models of cognitive impairment revealed that while M4 had some protective effects on cognitive functions, it did not achieve statistical significance compared to established treatments like galantamine. This indicates challenges related to bioavailability and efficacy in complex biological systems .
属性
IUPAC Name |
tert-butyl N-(4-methyl-1,3-oxazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-7(13-5-10-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLXDDGKNZMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















